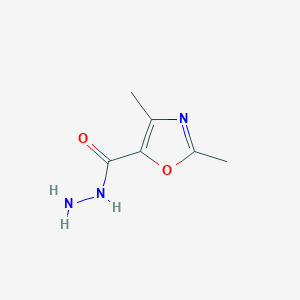![molecular formula C8H13N3 B1521346 4-[(Dimethylamino)methyl]pyridin-2-amine CAS No. 741670-71-3](/img/structure/B1521346.png)
4-[(Dimethylamino)methyl]pyridin-2-amine
Übersicht
Beschreibung
. It is a white crystalline powder that is widely used as a catalyst in organic synthesis due to its strong nucleophilic properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 4-[(Dimethylamino)methyl]pyridin-2-amine involves the reductive amination of 4-formylpyridine with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Amination: Another approach is the direct amination of 2-chloropyridine with dimethylamine under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity.
Types of Reactions:
Oxidation: DMAP can be oxidized to form pyridine-N-oxide derivatives.
Reduction: DMAP can act as a reducing agent in certain reactions.
Substitution: DMAP is often used as a nucleophile in substitution reactions, particularly in the acylation of carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium cyanoborohydride is frequently used as a reducing agent.
Substitution: Acyl chlorides and anhydrides are typical acylating agents used with DMAP.
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Reduced amines: from reduction reactions.
Acylated products: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: DMAP is widely used as a catalyst in organic synthesis, particularly in the acylation of carboxylic acids and the formation of amides. Biology: DMAP has been employed in the study of enzyme mechanisms and as a tool in molecular biology research. Medicine: DMAP derivatives are explored for their potential therapeutic applications, including their use as antimicrobial agents. Industry: DMAP is utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
DMAP exerts its effects primarily through its nucleophilic properties. It acts as a catalyst by facilitating the formation of intermediates in acylation reactions, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the activation of carboxylic acids and the stabilization of transition states in acylation reactions.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic organic compound similar to DMAP but without the dimethylamino group.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
N,N-Dimethylaniline: A compound with a dimethylamino group attached to a benzene ring.
Uniqueness: DMAP is unique in its strong nucleophilic properties and its ability to act as a catalyst in a wide range of organic reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOKSJVAAOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268381 | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741670-71-3 | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741670-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,N-dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dimethylamino)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















